molecular formula C14H8BrNO2S B2748330 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-86-4

1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No.: B2748330
CAS No.: 877811-86-4
M. Wt: 334.19
InChI Key: RDGIEPGFGXXSGF-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a bromobenzoyl group attached to the benzothiazole core. Benzothiazoles and their derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the reaction of 2-mercaptoaniline with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein phosphatases, which play a role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-bromobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGIEPGFGXXSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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